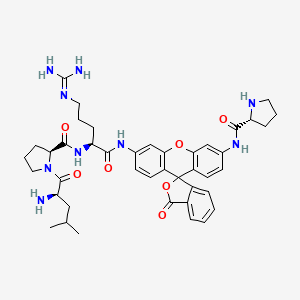

D-Leu-Pro-Arg-Rh110-D-Pro

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H51N9O7 |

|---|---|

Molecular Weight |

793.9 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1 |

InChI Key |

PGPRTLJFNVZRGW-DLBULNJOSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to D-Leu-Pro-Arg-Rh110-D-Pro: A Fluorogenic Substrate for Factor XIa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, its application in the study of Factor XIa (FXIa), and detailed protocols for its use in enzyme activity and inhibitor screening assays.

Core Concepts

This compound is a synthetic peptide-based substrate designed for the sensitive and specific detection of Factor XIa activity.[1][2][3][4][5] Structurally, it consists of a tripeptide sequence, D-Leucine-Proline-Arginine, which is recognized and cleaved by the serine protease FXIa. This peptide is conjugated to the highly fluorescent molecule Rhodamine 110 (Rh110). A D-Proline residue is added at the C-terminus, which can enhance stability and selectivity.

The fundamental principle of its use lies in the phenomenon of fluorescence quenching and dequenching. In its intact form, the fluorescence of the Rh110 moiety is suppressed. Upon enzymatic cleavage of the peptide backbone by FXIa, the Rh110 fluorophore is released, leading to a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time kinetic measurements.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound and its fluorescent component, Rhodamine 110, is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₁N₉O₇ | [4] |

| Molecular Weight | 793.91 g/mol | [4] |

| Peptide Sequence | {d-Leu}-Pro-Arg-{Rh110}-{d-Pro} | [4] |

| Fluorophore | Rhodamine 110 | [4] |

| Excitation Maximum (λex) | ~499 nm | |

| Emission Maximum (λem) | ~521 nm |

Mechanism of Action and Role in the Coagulation Cascade

Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. Its primary role is to activate Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin (B1330869) clot. The activity of FXIa is tightly regulated to prevent thrombosis.

This compound serves as an artificial substrate that mimics the natural cleavage site of FXIa. The enzyme recognizes and hydrolyzes the peptide bond C-terminal to the Arginine residue.

Below is a diagram illustrating the mechanism of fluorescence generation upon substrate cleavage.

Caption: Enzymatic cleavage of the substrate by Factor XIa.

The following diagram depicts the position of Factor XIa within the intrinsic pathway of the coagulation cascade.

Caption: The intrinsic pathway of the coagulation cascade.

Experimental Protocols

The following are detailed protocols for the use of this compound in biochemical assays. These are based on established methodologies for fluorometric protease assays and should be optimized for specific experimental conditions.

Factor XIa Enzymatic Activity Assay

This protocol is designed to determine the kinetic parameters (Kₘ and Vₘₐₓ) of Factor XIa with the substrate.

Materials:

-

Human Factor XIa (active enzyme)

-

This compound substrate

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) PEG-8000, pH 7.4

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~499 nm and emission at ~521 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of the substrate in DMSO. Further dilute the stock solution in Assay Buffer to create a series of concentrations ranging from 0.1 to 10 times the expected Kₘ.

-

Enzyme Preparation: Dilute the Factor XIa enzyme to the desired final concentration in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Assay Setup:

-

Add 50 µL of each substrate concentration to triplicate wells of the microplate.

-

Add 50 µL of Assay Buffer without enzyme to three wells to serve as a substrate blank.

-

-

Initiation of Reaction: Add 50 µL of the diluted Factor XIa solution to each well containing the substrate.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from the raw fluorescence data.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

The following diagram outlines the workflow for determining enzyme kinetics.

Caption: Workflow for enzyme kinetic analysis.

Factor XIa Inhibitor Screening Assay

This protocol provides a high-throughput method for screening potential inhibitors of Factor XIa.

Materials:

-

Human Factor XIa (active enzyme)

-

This compound substrate

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Positive control inhibitor (known FXIa inhibitor)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) PEG-8000, pH 7.4

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Plating: Add 1 µL of each test compound, positive control, or DMSO (vehicle control) to the wells of the microplate.

-

Enzyme Addition: Add 50 µL of diluted Factor XIa in Assay Buffer to each well. Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Substrate Addition: Prepare the substrate solution in Assay Buffer at a concentration equal to its Kₘ (or another optimized concentration). Add 50 µL of the substrate solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic or endpoint mode. For kinetic measurements, read every 60 seconds for 30 minutes. For endpoint, incubate for a fixed time (e.g., 30 minutes) and then read the final fluorescence.

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the vehicle control.

-

Plot percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.

-

The logical workflow for inhibitor screening is depicted below.

Caption: Workflow for Factor XIa inhibitor screening.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the described assays.

Table 1: Kinetic Parameters of Factor XIa with this compound

| Parameter | Value | Standard Deviation |

| Kₘ (µM) | [Insert Value] | [Insert Value] |

| Vₘₐₓ (RFU/s) | [Insert Value] | [Insert Value] |

| kcat (s⁻¹) | [Insert Value] | [Insert Value] |

| kcat/Kₘ (M⁻¹s⁻¹) | [Insert Value] | [Insert Value] |

Table 2: Inhibitor Potency (IC₅₀ Values)

| Compound ID | IC₅₀ (nM) | Standard Deviation |

| Positive Control | [Insert Value] | [Insert Value] |

| Test Compound 1 | [Insert Value] | [Insert Value] |

| Test Compound 2 | [Insert Value] | [Insert Value] |

| ... | ... | ... |

Conclusion

This compound is a valuable tool for researchers in the fields of hematology, thrombosis, and drug discovery. Its high sensitivity and specificity for Factor XIa, coupled with a straightforward and robust assay principle, make it an ideal substrate for both fundamental enzyme characterization and high-throughput screening of potential anticoagulant therapies. The protocols and data presentation formats provided in this guide offer a comprehensive framework for the effective utilization of this fluorogenic substrate in a research setting.

References

An In-depth Technical Guide to the Mechanism and Application of D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, its mechanism of action, and its application in the study of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.

Core Mechanism of Action

This compound is a highly specific and sensitive synthetic substrate designed for the direct measurement of Factor XIa (FXIa) enzymatic activity.[1][2] Its mechanism is predicated on the principles of fluorescence quenching and enzymatic release. The molecule consists of a specific peptide sequence, D-Leu-Pro-Arg, recognized by FXIa, covalently linked to the fluorophore Rhodamine 110 (Rh110). A D-Proline (D-Pro) residue is attached to the other amino group of the rhodamine molecule, creating an asymmetric, single-cleavage site substrate.

In its intact state, the substrate is essentially non-fluorescent. The rhodamine molecule's fluorescence is suppressed by the attached peptide and D-Pro moieties through an amide linkage.[1][2] Upon introduction of active FXIa, the enzyme specifically cleaves the peptide bond between the Arginine (Arg) residue and the Rh110 fluorophore. This cleavage event liberates the Rh110, leading to a substantial increase in fluorescence intensity that can be monitored in real-time. The presence of a D-Proline cap on the C-terminal side of the Rh110 ensures that the substrate is resistant to a second cleavage, simplifying the kinetic analysis of the enzymatic reaction.

The inclusion of D-amino acids (D-Leu and D-Pro) at the termini of the peptide enhances its stability in biological samples by conferring resistance to degradation by other non-specific endogenous proteases.

Signaling Pathway Context: The Intrinsic Coagulation Cascade

This compound is a tool to probe the activity of Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade. Understanding this pathway is essential for contextualizing the data generated using this substrate. The intrinsic pathway is initiated by contact activation and culminates in the formation of a fibrin (B1330869) clot.

Quantitative Data

This substrate is primarily utilized in enzymatic assays to determine the potency of FXIa inhibitors, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). The Michaelis-Menten constant (Km) for this compound with FXIa has been determined to be approximately 100 µM under the assay conditions specified in the Lorthiois et al. (2020) study.

The tables below summarize representative data for FXIa inhibitors obtained using this substrate, as described in the primary literature.

Table 1: Michaelis-Menten Constant (Km)

| Parameter | Value (approx.) | Enzyme | Source |

| Km | 100 µM | Human FXIa | Lorthiois et al., 2020 |

Table 2: Representative IC50 Values of FXIa Inhibitors

| Compound (Example) | IC50 (nM) | Assay Conditions Reference |

| Compound 1 | 250 | Lorthiois et al., 2020 |

| Compound 23 | 0.28 | Lorthiois et al., 2020 |

| BMS-562247 (Apixaban) | >10,000 (as a negative control) | Implied from selectivity data |

Note: The specific IC50 values are highly dependent on the exact assay conditions (e.g., enzyme and substrate concentration, buffer composition, temperature).

Experimental Protocols

The following is a detailed protocol for a typical FXIa enzymatic assay using this compound, adapted from the methods described by Lorthiois et al. in the Journal of Medicinal Chemistry (2020).

Materials and Reagents

-

Enzyme: Recombinant human Factor XIa

-

Substrate: this compound TFA salt

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), 0.05% (w/v) Polyethylene glycol (PEG) 8000

-

Inhibitor Stock: Test compounds dissolved in 100% Dimethyl sulfoxide (B87167) (DMSO)

-

Plate: Black, flat-bottom 96-well or 384-well microplate (low-binding)

-

Instrumentation: Fluorescence plate reader with excitation at ~485 nm and emission detection at ~520 nm.

Experimental Workflow Diagram

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare the Assay Buffer and bring it to room temperature.

-

Prepare a stock solution of the substrate this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the substrate to a 2X working concentration (e.g., 200 µM) in the Assay Buffer. This corresponds to the Km value to ensure sensitive detection of competitive inhibitors.

-

Prepare a stock solution of human FXIa in Assay Buffer. Dilute it to a 2X working concentration (e.g., 200 pM) in Assay Buffer. The final concentration in the assay will be 100 pM.

-

Prepare serial dilutions of the test inhibitors in 100% DMSO.

-

-

Assay Procedure:

-

To the wells of a black microplate, add 1 µL of the serially diluted inhibitor solutions in DMSO (or DMSO alone for control wells).

-

Add 50 µL of the 2X FXIa working solution (200 pM) to each well.

-

Mix the plate gently and pre-incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the 2X substrate working solution (200 µM) to each well. The final reaction volume will be 101 µL, with a final DMSO concentration of ~1%.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.

-

For each well, determine the initial reaction velocity (V₀) by performing a linear regression on the initial linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanism of Fluorescence Generation

The core of the assay's sensitivity lies in the photophysical properties of the Rhodamine 110 dye. The cleavage of the amide bond by FXIa restores the conjugated π-electron system of the xanthene core of the rhodamine molecule, which is responsible for its strong absorption and fluorescence characteristics.

This technical guide provides the foundational knowledge for the effective use of this compound in research and drug discovery. For specific applications, further optimization of the described protocols may be necessary.

References

D-Leu-Pro-Arg-Rh110-D-Pro substrate specificity

An In-depth Technical Guide on the Substrate Specificity of D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine protease Factor XIa (FXIa) is a key enzyme in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis, coupled with a minimal impact on normal hemostasis, has made it a prime target for the development of novel anticoagulants.[1] The characterization of FXIa activity and the screening of its inhibitors rely on sensitive and specific assays. Fluorogenic substrates are essential tools in this context, providing a continuous, real-time measure of enzymatic activity.

This guide focuses on the specific fluorogenic substrate, This compound , designed for the sensitive detection of Factor XIa activity.[2][3][4][5] We will explore its mechanism of action, present a framework for its kinetic characterization, provide a detailed protocol for its use in enzymatic assays, and illustrate key processes with diagrams compliant with industry standards.

Core Compound: Mechanism of Action

This compound is a synthetic substrate consisting of a specific tripeptide sequence (D-Leu-Pro-Arg) covalently linked to a single amino group of the Rhodamine 110 (Rh110) fluorophore.[2][3] The other amino group of the Rh110 core is capped with a D-Proline (D-Pro) residue.

The core principle of this substrate lies in fluorescence quenching. In its intact, uncleaved state, the Rh110 molecule is in a non-fluorescent, bis-amide form. The peptide and capping group suppress the inherent fluorescence of the dye.[1] Factor XIa recognizes and cleaves the peptide bond at the C-terminal side of the Arginine (Arg) residue. This single cleavage event liberates the Rh110 fluorophore, which becomes highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, to the enzymatic activity of FXIa.

This substrate is an asymmetric, or single-cleavage, design. This is a critical feature, as it simplifies kinetic analysis by yielding a single fluorescent product in a one-step reaction, avoiding the complexities of two-step cleavage seen in older, symmetric bis-peptide Rh110 substrates.[6][7]

References

- 1. Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 【FXIa-IN-7】FXIa-IN-7 CAS号:2488952-56-1【结构式 性质 活性】-化源网 [chemsrc.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. This compound TFA_TargetMol [targetmol.com]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Reactivity of bovine blood coagulation factor IXa beta, factor Xa beta, and factor XIa toward fluorogenic peptides containing the activation site sequences of bovine factor IX and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: D-Leu-Pro-Arg-Rh110-D-Pro, a Fluorogenic Substrate for Factor XIa

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, with a primary focus on its enzymatic target, Factor XIa (FXIa). This guide includes detailed experimental protocols, quantitative data for representative inhibitors, and visualizations of the relevant biological pathway and experimental workflows.

Introduction to this compound and its Target: Factor XIa

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of Factor XIa activity.[1][2][3] The substrate consists of the peptide sequence D-Leucine-Proline-Arginine linked to the fluorophore Rhodamine 110 (Rh110). A D-Proline residue is attached to the second amino group of Rhodamine 110, creating an asymmetric molecule that simplifies kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond between Arginine and Rhodamine 110 by FXIa, the highly fluorescent Rh110 is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to FXIa activity. The use of D-amino acids in the peptide sequence enhances stability against degradation by other proteases.

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[4][5] It is activated from its zymogen form, Factor XI, by Factor XIIa and thrombin.[4][5] Once activated, FXIa amplifies the coagulation signal by activating Factor IX, which in turn leads to the generation of thrombin and the formation of a stable fibrin (B1330869) clot.[4][5] Due to its significant role in thrombosis with a lesser impact on hemostasis, FXIa has emerged as a promising target for the development of novel anticoagulant therapies.[6]

Quantitative Data: Inhibition of Factor XIa

The this compound substrate is utilized in enzymatic assays to determine the potency of FXIa inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of FXIa inhibitors as reported by Lorthiois et al. (2020).

| Compound | FXIa IC50 (nM) |

| Compound 1 | 1.2 |

| Compound 2 | 0.8 |

| Compound 3 | 0.5 |

| Compound 4 | 0.3 |

| Compound 5 | 0.2 |

Data extracted from Lorthiois E, et al. J Med Chem. 2020 Aug 13;63(15):8088-8113.

Signaling Pathway: The Coagulation Cascade

Factor XIa is a key component of the intrinsic pathway of the coagulation cascade. The following diagram illustrates the activation of Factor XI and its downstream effects, leading to the formation of a fibrin clot.

Figure 1. Simplified diagram of the intrinsic and common pathways of the coagulation cascade, highlighting the role of Factor XIa.

Experimental Protocols

Factor XIa Enzymatic Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds against human Factor XIa using the fluorogenic substrate this compound.

Materials:

-

Human Factor XIa (final concentration: 1 nM)

-

This compound (final concentration: 10 µM)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, 0.1% (w/v) Bovine Serum Albumin (BSA)

-

Test compounds (serially diluted in 100% DMSO)

-

384-well black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in 100% DMSO.

-

In the microplate, add 0.5 µL of the diluted test compounds to each well. For control wells (0% and 100% inhibition), add 0.5 µL of DMSO.

-

Add 25 µL of human Factor XIa solution (2 nM in assay buffer) to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (20 µM this compound in assay buffer) to all wells. The final volume in each well will be 50.5 µL.

-

Immediately transfer the plate to a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity kinetically for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the high-level workflow for screening a library of compounds to identify potential Factor XIa inhibitors.

Figure 2. High-throughput screening workflow for the identification of Factor XIa inhibitors.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the measurement of Factor XIa activity. Its use in well-defined enzymatic assays enables the accurate determination of inhibitor potency, facilitating the discovery and development of novel anticoagulant therapeutics targeting the intrinsic coagulation pathway. The provided protocols and data serve as a comprehensive resource for researchers in this field.

References

- 1. Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factor XII/XIIa inhibitors: Their discovery, development, and potential indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Application of the Fluorogenic Protease Substrate: D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic protease substrate, D-Leu-Pro-Arg-Rh110-D-Pro. It is specifically designed for the sensitive and selective detection of Factor XIa (FXIa) activity, a key enzyme in the intrinsic pathway of the blood coagulation cascade. This document details the molecular structure, mechanism of action, and key applications of this substrate in biomedical research and drug discovery. Particular emphasis is placed on its enhanced stability due to the incorporation of D-amino acids. Detailed experimental protocols for its use in enzymatic assays and for its chemical synthesis are provided, along with a summary of its physicochemical and fluorescence properties.

Introduction

This compound is a highly sensitive and specific fluorogenic substrate developed for the continuous assay of Factor XIa activity.[1][2][3] Its design incorporates several key features that make it a valuable tool for researchers in thrombosis, hemostasis, and related fields. The peptide sequence, Pro-Arg, is a recognition motif for FXIa, while the flanking D-amino acids, D-Leucine and D-Proline, confer significant resistance to degradation by other proteases, thereby enhancing the substrate's stability and specificity in complex biological samples.[1][2][3]

The core of the substrate is the Rhodamine 110 (Rh110) fluorophore, which is quenched in its bisamide form.[4][5][6] Enzymatic cleavage of the bond between Arginine and Rhodamine 110 by FXIa results in the release of the highly fluorescent monoamide product, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[4][5][6] The asymmetric design, with one of the Rh110 amino groups blocked by a non-cleavable D-Proline, simplifies the kinetic analysis of the enzymatic reaction by preventing a second cleavage event.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a tripeptide (D-Leu-Pro-Arg) covalently linked to one of the amino groups of Rhodamine 110. The other amino group of the fluorophore is capped with a D-Proline residue.

Chemical Structure:

A table summarizing the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₁N₉O₇ | [7] |

| Molecular Weight | 793.91 g/mol | [7] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO and water (solubility in water may be pH-dependent) | [8] |

Fluorescence Properties

The fluorescence of this compound is dependent on its cleavage by FXIa. The intact substrate is essentially non-fluorescent. Upon enzymatic cleavage, the resulting Arg-Rh110-D-Pro fragment exhibits strong fluorescence.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~497-500 nm | [9][10][11] |

| Emission Maximum (λem) | ~520-522 nm | [9][10][11] |

Mechanism of Action and Enzymatic Cleavage

This compound serves as a substrate for the serine protease Factor XIa. The enzyme recognizes and cleaves the peptide bond between the C-terminus of the Arginine residue and the amino group of the Rhodamine 110 fluorophore. This cleavage event alleviates the fluorescence quenching, resulting in a significant increase in the fluorescence signal.

The use of D-amino acids at the N- and C-termini of the peptide sequence enhances the substrate's stability by making it resistant to degradation by other common proteases that typically recognize L-amino acids. This increased stability is crucial for accurate and reliable measurements of FXIa activity in complex biological mixtures such as plasma.

Signaling Pathway: The Blood Coagulation Cascade

Factor XIa plays a critical role in the intrinsic pathway of the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. The following diagram illustrates the position of FXIa in this pathway.

Experimental Protocols

Factor XIa Activity Assay

This protocol provides a general guideline for measuring FXIa activity using this compound. Optimal conditions may vary depending on the specific experimental setup.

Materials:

-

This compound substrate

-

Purified human Factor XIa

-

Assay Buffer (e.g., 50 mM HEPES, 145 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer.

-

Enzyme Preparation: Prepare a stock solution of Factor XIa in an appropriate buffer. Serially dilute the enzyme to various concentrations in Assay Buffer.

-

Assay Reaction:

-

Add 50 µL of the diluted Factor XIa solutions to the wells of the 96-well microplate.

-

Include a negative control with Assay Buffer only (no enzyme).

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~497 nm) and emission (~520 nm) wavelengths.

-

Data Analysis: Monitor the increase in fluorescence intensity over time. The initial rate of the reaction (linear phase) is proportional to the enzyme concentration.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).[12][13] The general workflow is outlined below.

Applications in Research and Drug Development

The primary application of this compound is in the in vitro characterization of Factor XIa activity. Its high sensitivity and specificity make it an ideal tool for:

-

Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and kcat) for FXIa and its variants.

-

Inhibitor Screening: High-throughput screening of small molecule libraries to identify novel inhibitors of FXIa for anticoagulant drug discovery.

-

Mechanism of Action Studies: Investigating the mechanism of action of FXIa inhibitors.

-

Quality Control: Assessing the purity and activity of recombinant or purified FXIa preparations.

Handling and Storage

Storage: Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[4] Under these conditions, the product is stable for an extended period.

Handling:

-

Allow the vial to warm to room temperature before opening to prevent condensation.

-

For preparing stock solutions, use anhydrous DMSO.

-

Aqueous working solutions should be prepared fresh daily and protected from light.

-

Avoid repeated freeze-thaw cycles of solutions. It is recommended to aliquot stock solutions into single-use volumes.

Conclusion

This compound is a robust and reliable fluorogenic substrate for the specific and sensitive measurement of Factor XIa activity. Its enhanced stability, owing to the incorporation of D-amino acids, and the simplified kinetics of its asymmetric design make it a superior tool for a wide range of applications in thrombosis research and drug development. This technical guide provides researchers with the essential information and protocols to effectively utilize this valuable reagent in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound TFA_TargetMol [targetmol.com]

- 8. This compound ; - 楚肽生物科技 [apeptides.com]

- 9. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 10. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. researchgate.net [researchgate.net]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

An In-depth Technical Guide to the Detection of Factor XIa using the Fluorogenic Substrate D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Its activation significantly amplifies the generation of thrombin, leading to the formation of a stable fibrin (B1330869) clot. Dysregulation of FXIa activity is implicated in thrombotic diseases, making it a key target for the development of novel anticoagulant therapies. The sensitive and specific detection of FXIa activity is paramount for screening potential inhibitors and elucidating its role in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate, D-Leu-Pro-Arg-Rh110-D-Pro, for the detection of Factor XIa activity. This substrate offers a sensitive and continuous assay format suitable for high-throughput screening and detailed kinetic analysis.

Principle of Detection

The detection of Factor XIa activity using this compound is based on the principles of fluorescence resonance energy transfer (FRET). The substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by Factor XIa, flanked by the fluorophore Rhodamine 110 (Rh110) and a D-Proline residue. In its intact state, the fluorescence of Rhodamine 110 is quenched. Upon enzymatic cleavage of the peptide bond between Arginine and Rhodamine 110 by Factor XIa, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of Factor XIa.[1][2][3]

Mechanism of Action

The core of this detection method lies in the enzymatic reaction where Factor XIa hydrolyzes the specific peptide sequence. This process liberates the Rhodamine 110 fluorophore, leading to a measurable fluorescent signal.

Technical Specifications

A summary of the key technical specifications for the this compound substrate and the resulting fluorophore are presented below.

| Parameter | Value | Reference |

| Substrate Name | This compound | [1][2][3] |

| Molecular Formula | C42H51N9O7 | MedChemExpress |

| Molecular Weight | 793.91 g/mol | MedChemExpress |

| Fluorophore | Rhodamine 110 | [1][2][3] |

| Excitation Wavelength (Peak) | ~497-500 nm | Thermo Fisher Scientific, AAT Bioquest |

| Emission Wavelength (Peak) | ~520-522 nm | Thermo Fisher Scientific, AAT Bioquest |

| Kinetic Parameters (Km, kcat) | Data not available in the searched literature. Please refer to Lorthiois E, et al. J Med Chem. 2020. | |

| Selectivity Profile | Data not available in the searched literature. Please refer to Lorthiois E, et al. J Med Chem. 2020. |

Factor XIa in the Coagulation Cascade

Factor XIa plays a crucial role in the contact activation (or intrinsic) pathway of the coagulation cascade. This pathway is initiated by the contact of blood with a negatively charged surface, leading to a series of enzymatic activations that culminate in the formation of a fibrin clot.

Caption: The role of Factor XIa in the contact activation pathway.

Experimental Protocol

The following provides a generalized experimental protocol for a Factor XIa activity assay using the this compound substrate. For precise experimental conditions, it is highly recommended to consult the primary literature, specifically Lorthiois E, et al. J Med Chem. 2020 Aug 13;63(15):8088-8113, as specific concentrations and incubation times were not available in the searched resources.

Materials and Reagents

-

Factor XIa: Purified human Factor XIa.

-

Substrate: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

-

Assay Buffer: A buffer system that maintains a physiological pH and ionic strength. A common example is Tris-buffered saline (TBS), pH 7.4, potentially containing NaCl, CaCl2, and a carrier protein like bovine serum albumin (BSA) to prevent non-specific binding.

-

96-well or 384-well plates: Black, flat-bottom plates are recommended to minimize background fluorescence.

-

Fluorescence plate reader: Capable of excitation at ~498 nm and emission at ~521 nm.

Assay Procedure

-

Prepare Reagents:

-

Thaw all reagents on ice and keep them on ice until use.

-

Prepare a series of dilutions of Factor XIa in assay buffer.

-

Prepare the working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration.

-

-

Assay Setup:

-

Add a defined volume of assay buffer to all wells.

-

For inhibitor screening, add the test compounds at various concentrations to the respective wells. Add the same volume of vehicle (e.g., DMSO) to the control wells.

-

Add the diluted Factor XIa to the wells.

-

Include control wells:

-

No-enzyme control: Contains all components except the enzyme to measure background fluorescence.

-

Positive control: Contains all components, including the enzyme, without any inhibitor.

-

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

-

Mix the plate gently.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation set to ~498 nm and emission to ~521 nm.

-

Experimental Workflow Diagram

Caption: A generalized workflow for a Factor XIa activity assay.

Data Analysis

The raw fluorescence data is used to determine the rate of the enzymatic reaction. The initial velocity (V₀) of the reaction is calculated from the linear portion of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition is calculated relative to the positive control. The half-maximal inhibitory concentration (IC₅₀) can be determined by fitting the dose-response data to a suitable sigmoidal model.

Conclusion

The fluorogenic substrate this compound provides a sensitive and continuous method for the detection of Factor XIa activity. This technical guide outlines the fundamental principles and a generalized protocol for its use. For researchers in hemostasis, thrombosis, and drug discovery, this assay represents a valuable tool for investigating the function of Factor XIa and for the identification of novel therapeutic agents. It is imperative to consult the primary literature for specific experimental parameters to ensure the accuracy and reproducibility of results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Rhodamine 110 Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of asymmetric rhodamine 110 (R110) substrates, a class of highly sensitive fluorogenic probes essential for enzyme activity assays. We will delve into the core principles of their mechanism, present key quantitative data, provide detailed experimental protocols, and illustrate critical workflows and pathways.

Core Principles: The Advantage of Asymmetry

Rhodamine 110 is a highly fluorescent dye. However, in its substrate form, its fluorescence is quenched. The core utility of rhodamine 110-based substrates lies in the enzymatic cleavage of quenching moieties, which restores the dye's fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making these substrates exceptionally sensitive.

There are two main classes of rhodamine 110 substrates: symmetric and asymmetric.

-

Symmetric (Bis-amide) Substrates: In these substrates, both amino groups of the rhodamine 110 core are conjugated to identical peptide sequences. While the initial cleavage of the first peptide bond leads to a significant increase in fluorescence (up to 3500-fold), a second cleavage event is required to liberate the free rhodamine 110, which results in a further, smaller increase in the signal. This two-step cleavage process can complicate the analysis of enzyme kinetics.[1]

-

Asymmetric (Mono-amide) Substrates: To simplify kinetic analysis, asymmetric substrates were developed. In this design, one amino group of rhodamine 110 is attached to the enzyme-specific peptide sequence, while the other is blocked by a non-cleavable group, such as D-proline or γ-glutamate.[2] This ensures a single enzymatic cleavage event, leading to a more straightforward and predictable fluorescent signal that directly correlates with enzyme activity. This makes asymmetric substrates the preferred choice for detailed kinetic studies and high-throughput screening applications.

The enzymatic cleavage of the peptide from the rhodamine 110 core restores the conjugated π-electron system of the dye, leading to a dramatic increase in fluorescence that can be readily measured.

Quantitative Data

The selection of a fluorogenic substrate is critically dependent on its photophysical and kinetic properties. This section provides key quantitative data for asymmetric rhodamine 110 substrates.

Photophysical Properties

The fluorescent product of the enzymatic reaction, the mono-amide rhodamine 110, exhibits excellent spectral properties in the visible range, which minimizes interference from autofluorescence of biological samples.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492-500 nm | [3] |

| Emission Maximum (λem) | ~517-529 nm | [3] |

| Molar Extinction Coefficient (ε) | ~30,200 M⁻¹cm⁻¹ (estimated for mono-amide) | |

| Fluorescence Quantum Yield (Φ) | ~0.28 (estimated for mono-amide) |

Kinetic Parameters

The Michaelis-Menten constants, Km and kcat, are crucial for characterizing enzyme-substrate interactions. The following table provides examples of kinetic parameters for various proteases using asymmetric rhodamine 110 substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| α-Chymotrypsin | suc-AAPF-Rh110-MC | 1.3 ± 0.5 | 0.044 ± 0.005 | 3.4 x 10⁴ ± 1.4 x 10⁴ |

| Thermolysin | Thr-Gly-Ala-Phe-Leu-NH₂ | - | - | 7.0 x 10⁴ |

| Thermolysin | Thr-Gly-Ala-Phe-Met-NH₂ | - | - | 3.2 x 10⁴ |

Note: The availability of comprehensive Km and kcat values for a wide range of specific asymmetric rhodamine 110 substrates in publicly available literature is limited. The values presented are illustrative examples. Researchers are encouraged to determine these parameters empirically for their specific enzyme and substrate of interest.

Experimental Protocols

This section provides detailed methodologies for the synthesis and use of asymmetric rhodamine 110 substrates.

Solid-Phase Synthesis of an Asymmetric Rhodamine 110 Substrate

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide on a rhodamine 110-loaded resin using Fmoc chemistry.

1. Resin Preparation and Anchoring of Rhodamine 110:

-

Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

-

Dissolve rhodamine 110 and a hindered base like N,N-diisopropylethylamine (DIPEA) in a mixture of DCM and DMF.

-

Add this solution to the swelled resin and agitate for 24 hours.

-

Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Cap any remaining reactive chloride groups on the resin by treating it with methanol (B129727) for 10-15 minutes, followed by washing.

2. Fmoc-Solid Phase Peptide Synthesis (SPPS):

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-15 minutes to remove the Fmoc protecting group from the anchored rhodamine 110. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

3. Cleavage and Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by DCM, and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

4. Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[4][6]

Fluorometric Enzyme Assay

This protocol outlines a general procedure for measuring protease activity using an asymmetric rhodamine 110 substrate in a 96-well plate format.

Materials:

-

Asymmetric Rhodamine 110-based substrate (e.g., Ac-DEVD-R110-(D-Pro) for Caspase-3)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT)

-

Enzyme solution (e.g., purified recombinant enzyme or cell lysate)

-

Enzyme Inhibitor (for negative control)

-

Free Rhodamine 110 monoamide (for standard curve)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in DMSO.

-

Prepare a series of dilutions of the free rhodamine 110 monoamide in assay buffer to generate a standard curve.

-

-

Assay Setup:

-

Add a defined volume of assay buffer to each well.

-

For negative controls, pre-incubate the enzyme solution with a specific inhibitor.

-

Add the enzyme solution to the appropriate wells.

-

Include wells with assay buffer only (blank) and wells with the rhodamine 110 monoamide standards.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Incubate the plate at the optimal temperature for the enzyme.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate time points (for kinetic analysis) or after a fixed incubation period (for endpoint analysis). Use an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence of the rhodamine 110 monoamide standards against their concentrations to create a standard curve.

-

Convert the fluorescence readings from the experimental samples into the concentration of the fluorescent product using the standard curve.

-

For kinetic analysis, plot the product concentration versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

To determine Km and kcat, perform the assay with varying substrate concentrations and measure the corresponding initial velocities. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.[7]

-

Visualizations

Signaling Pathway

Caption: Enzymatic cleavage of an asymmetric R110 substrate.

Experimental Workflow: Enzyme Assay

Caption: Workflow for a fluorometric enzyme assay.

Logical Relationship: Solid-Phase Synthesis

Caption: Logical flow of solid-phase synthesis.

References

- 1. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosyntan.com [biosyntan.com]

- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pepdoopeptides.com [pepdoopeptides.com]

- 7. jasco-global.com [jasco-global.com]

Technical Guide: Storage and Handling of D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro. Adherence to these guidelines is crucial for maintaining the integrity and performance of the compound in experimental assays.

Product Overview

This compound is a sensitive fluorogenic substrate primarily for Factor XIa (FXIa). It consists of a peptide sequence ({d-Leu}-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), with a C-terminal D-Proline. Upon enzymatic cleavage of the peptide by FXIa, the Rh110 fluorophore is released, resulting in a significant increase in fluorescence intensity, which can be used to quantify enzyme activity.

Chemical and Physical Properties

Proper storage and handling are directly influenced by the chemical and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₄₂H₅₁N₉O₇ |

| Molecular Weight | 793.91 g/mol (free base)[1][2] |

| Appearance | Solid powder |

| Fluorophore | Rhodamine 110 (Rh110) |

| Excitation Wavelength (λex) | ~492 nm[3][4] |

| Emission Wavelength (λem) | ~529 nm[3][4] |

Storage Conditions and Stability

To ensure the long-term stability and performance of this compound, it is imperative to follow the recommended storage guidelines. The compound is typically supplied as a lyophilized powder and may be available as a trifluoroacetate (B77799) (TFA) or acetate (B1210297) salt.

Long-Term Storage

For optimal stability, the lyophilized powder should be stored under the following conditions:

| Storage Condition | Temperature | Duration | Notes |

| Powder (Lyophilized) | -80°C | Up to 2 years | Sealed container, protected from moisture and light. |

| Powder (Lyophilized) | <-15°C | Refer to supplier's certificate of analysis | An alternative for long-term storage. |

Stock Solution Storage

Once reconstituted in a solvent, the stability of the stock solution is more limited.

| Storage Condition | Temperature | Duration | Notes |

| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

Shipping and Handling

The compound is often shipped at room temperature in the continental United States. However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions.

Experimental Protocols: Factor XIa Activity Assay

The following is a representative protocol for measuring Factor XIa activity using this compound. This protocol can be adapted for various experimental setups, such as inhibitor screening or kinetic analysis.

Materials and Reagents

-

This compound

-

Human Factor XIa (active enzyme)

-

Assay Buffer (e.g., Tris-buffered saline (TBS) with 0.1% BSA, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate reconstitution

Preparation of Reagents

-

Substrate Stock Solution:

-

Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Reconstitute the powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Vortex briefly to ensure complete dissolution.

-

Store the stock solution in aliquots at -80°C.

-

-

Working Substrate Solution:

-

On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often near the Michaelis constant (Km) for the enzyme.

-

-

Enzyme Solution:

-

Prepare a working solution of Factor XIa in the assay buffer. The final concentration of the enzyme will depend on the specific activity and the desired assay window.

-

Assay Procedure

-

Plate Setup:

-

Add the appropriate volume of assay buffer to all wells of a 96-well black microplate.

-

Add the test compounds (e.g., inhibitors) or vehicle control to the respective wells.

-

Add the Factor XIa working solution to all wells except for the no-enzyme control wells.

-

-

Incubation:

-

If screening for inhibitors, pre-incubate the plate with the enzyme and test compounds for a specified period (e.g., 15-30 minutes) at 37°C.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the working substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~490 nm and emission at ~525 nm.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

-

Visualization of Workflow

The following diagrams illustrate the recommended workflow for handling and storage of this compound and a general workflow for a Factor XIa inhibition assay.

Caption: Recommended workflow for receiving, storing, and preparing this compound.

Caption: General workflow for a Factor XIa inhibition assay using a fluorogenic substrate.

References

Methodological & Application

Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate for the serine protease, Factor XIa (FXIa). This substrate is an invaluable tool for the in vitro characterization of FXIa activity, the screening of potential inhibitors, and for studying the role of FXIa in the coagulation cascade. The substrate consists of a peptide sequence, D-Leu-Pro-Arg, which is recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). The D-Proline at the C-terminus renders the substrate asymmetrical, preventing a secondary cleavage event and thereby simplifying kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by FXIa between the Arginine (Arg) residue and the Rh110 moiety, the highly fluorescent Rh110 is released. The resulting increase in fluorescence intensity is directly proportional to the FXIa activity.

Mechanism of Action

The enzymatic reaction is a single-step hydrolysis of the amide bond linking the tripeptide to the rhodamine molecule. This process results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.

Applications

-

Enzyme Activity Assays: Direct measurement of FXIa enzymatic activity in purified systems or biological samples.

-

Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential inhibitors of FXIa.

-

Kinetic Studies: Determination of kinetic parameters such as K_m and k_cat for FXIa and its inhibitors.

-

Drug Discovery: Characterization of the potency and mechanism of action of novel anticoagulant drug candidates targeting FXIa.

Data Presentation

Table 1: Spectroscopic Properties of Rhodamine 110

| Parameter | Value |

| Excitation Wavelength (λ_ex) | ~497 - 502 nm |

| Emission Wavelength (λ_em) | ~520 - 522 nm |

Table 2: Recommended Reagents and General Assay Conditions

| Parameter | Recommended Condition | Notes |

| Enzyme | Purified human Factor XIa | |

| Substrate | This compound | |

| Assay Buffer | 50 mM Tris-HCl or HEPES, pH 7.4 | Can be supplemented with NaCl (e.g., 150 mM) and a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding. |

| Temperature | Room Temperature (25°C) or 37°C | Ensure consistent temperature throughout the assay. |

| Plate Type | Black, flat-bottom 96- or 384-well plates | Minimizes background fluorescence and light scattering. |

| Instrumentation | Fluorescence microplate reader | Capable of excitation at ~500 nm and emission detection at ~525 nm. |

Table 3: Typical Concentration Ranges for FXIa Activity Assay

| Reagent | Working Concentration Range | Notes |

| Factor XIa | 0.1 - 10 nM | The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. |

| This compound | 1 - 50 µM | The substrate concentration should ideally be at or below the K_m value for accurate kinetic measurements. For inhibitor screening, a concentration close to the K_m is often used. |

Experimental Protocols

Protocol 1: Factor XIa Activity Assay

This protocol describes a general method for measuring the activity of purified FXIa.

1. Reagent Preparation:

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. If desired, add 0.01% (v/v) Tween-20.

-

Factor XIa Stock Solution: Reconstitute purified human Factor XIa in a suitable buffer (as recommended by the supplier) to a stock concentration of 1 µM. Aliquot and store at -80°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

2. Assay Procedure:

-

Prepare a working solution of Factor XIa by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2 nM).

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).

-

In a black 96-well microplate, add 50 µL of the Factor XIa working solution to each well.

-

Include control wells containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity (Excitation: 500 nm, Emission: 525 nm) at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

3. Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V_0) from the linear portion of the curve. The slope of this line represents the rate of substrate cleavage.

Protocol 2: Screening for Factor XIa Inhibitors

This protocol provides a framework for screening a compound library for potential FXIa inhibitors.

1. Reagent Preparation:

-

Prepare Assay Buffer, Factor XIa stock, and substrate stock as described in Protocol 1.

-

Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a stock concentration of 10 mM.

2. Assay Procedure:

-

In a black 96-well microplate, add 2 µL of each test compound solution to the appropriate wells. For control wells, add 2 µL of DMSO.

-

Add 48 µL of the Factor XIa working solution (prepared to a concentration that will give a robust signal, e.g., 2 nM) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding 50 µL of the substrate working solution (at a concentration near the K_m, e.g., 10 µM) to each well.

-

Immediately begin kinetic measurements in a fluorescence microplate reader as described in Protocol 1.

3. Data Analysis:

-

Calculate the reaction rate for each well as described in Protocol 1.

-

Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate with DMSO control)] * 100

-

Compounds showing significant inhibition can be selected for further characterization (e.g., IC_50 determination).

Mandatory Visualizations

Caption: Workflow for measuring Factor XIa activity.

Caption: Intrinsic pathway of the coagulation cascade.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Contaminated reagents or buffer.- Autofluorescence of test compounds.- Substrate degradation. | - Use fresh, high-purity reagents and water.- Screen compounds for autofluorescence in a separate assay without the enzyme.- Store substrate stock solution protected from light and minimize freeze-thaw cycles. |

| Low Signal or No Activity | - Inactive enzyme.- Incorrect buffer composition (pH, ionic strength).- Incorrect instrument settings. | - Verify enzyme activity with a known standard or positive control.- Ensure the buffer pH and composition are optimal for FXIa activity.- Check the excitation and emission wavelengths and the gain setting on the plate reader. |

| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- Inner filter effect at high substrate or product concentrations. | - Use a lower enzyme concentration or monitor the reaction for a shorter period.- Ensure the assay buffer contains appropriate stabilizers if needed.- Work at substrate concentrations where the total absorbance is low. Dilute samples if necessary. |

| High Well-to-Well Variability | - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations across the plate. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after adding the final reagent.- Allow the plate to equilibrate to the assay temperature before starting the measurement. |

Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro in High-Throughput Screening of Factor XIa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate designed for the continuous assay of Factor XIa (FXIa) activity. This substrate is particularly well-suited for high-throughput screening (HTS) applications aimed at the discovery of novel FXIa inhibitors. Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade and represents a promising therapeutic target for the development of new antithrombotic agents with a potentially lower bleeding risk compared to current anticoagulants.

The substrate consists of the peptide sequence D-Leu-Pro-Arg conjugated to the fluorophore Rhodamine 110 (Rh110), with a D-Pro residue at the C-terminus. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Arginine (Arg) and Rh110 by FXIa, the highly fluorescent Rh110 is released, leading to a significant increase in fluorescence intensity. The use of a D-amino acid (D-Leu) and a C-terminal D-Pro enhances the substrate's stability against degradation by other proteases and simplifies the kinetics to a single cleavage event, making it ideal for HTS applications.

Principle of the Assay

The enzymatic reaction is based on the specific recognition and cleavage of the peptide sequence by Factor XIa. The cleavage liberates the Rhodamine 110 fluorophore, which can be detected using a fluorescence plate reader. The rate of the fluorescence increase is directly proportional to the FXIa activity. In an inhibitor screening context, a decrease in the rate of fluorescence generation indicates the inhibitory activity of the test compound.

Core Reagents and Their Properties

| Reagent | Description | Key Properties |

| This compound | Fluorogenic substrate for Factor XIa. | Molecular Formula: C42H51N9O7 Molecular Weight: 793.91 g/mol Excitation Wavelength: ~498 nm Emission Wavelength: ~521 nm |

| Human Factor XIa | The serine protease enzyme that catalyzes the cleavage of the substrate. | A critical component of the intrinsic coagulation pathway. |

| Assay Buffer | Provides optimal pH and ionic strength for enzyme activity and stability. | A common formulation is 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and 0.02% Tween 20. |

| DMSO (Dimethyl Sulfoxide) | Solvent for dissolving the substrate and test compounds. | Should be of high purity to avoid interference with the assay. |

Enzymatic Reaction and HTS Workflow

The following diagrams illustrate the enzymatic reaction and a typical high-throughput screening workflow for the identification of Factor XIa inhibitors.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.02% (v/v) Tween 20. Store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Enzyme Stock Solution: Reconstitute lyophilized human Factor XIa in a buffer recommended by the supplier to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Test Compounds: Prepare stock solutions of test compounds in 100% DMSO, typically at a concentration of 10 mM.

High-Throughput Screening (HTS) Protocol for Factor XIa Inhibitors

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

-

Compound Plating:

-

Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of test compounds from the stock plates to the 384-well assay plates. This will result in a final assay concentration of 10 µM for a 50 µL final reaction volume.

-

Include appropriate controls:

-

Positive Control (No Inhibition): Wells containing DMSO vehicle instead of a test compound.

-

Negative Control (100% Inhibition): Wells containing a known potent Factor XIa inhibitor.

-

Blank (No Enzyme): Wells containing assay buffer instead of the enzyme solution.

-

-

-

Enzyme Addition:

-

Dilute the Factor XIa stock solution in assay buffer to the desired working concentration. A typical final concentration in the assay is between 0.1 and 1 nM. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

-

Dispense 25 µL of the diluted Factor XIa solution to each well of the assay plate (except for the blank wells).

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.

-

-

Reaction Initiation:

-

Dispense 25 µL of the diluted substrate solution to all wells of the assay plate to initiate the enzymatic reaction.

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C. Set the excitation wavelength to ~498 nm and the emission wavelength to ~521 nm.

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate Percent Inhibition:

-

Average the reaction rates of the positive controls (V_positive) and negative controls (V_negative).

-

Calculate the percent inhibition for each test compound using the following formula:

-

-

IC50 Determination for Hit Compounds:

-

For compounds showing significant inhibition in the primary screen, perform a dose-response experiment.

-

Prepare serial dilutions of the hit compounds and repeat the HTS protocol.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

-

Quantitative Data Summary

The following table summarizes typical concentration ranges for the key components of the HTS assay. It is important to note that these values may require optimization depending on the specific laboratory conditions and instrumentation.

| Parameter | Recommended Range | Notes |

| Final Factor XIa Concentration | 0.1 - 1 nM | Should be optimized to achieve a linear reaction rate and a good signal-to-background ratio. |

| Final Substrate Concentration | 1 - 10 µM | Ideally, this should be at or near the Km value. Empirical determination is recommended. |

| Final Test Compound Concentration | 10 µM (for primary screen) | A standard concentration for single-point screening. |

| Final DMSO Concentration | ≤ 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |

| Pre-incubation Time | 15 - 30 minutes | Allows for equilibrium to be reached between the enzyme and inhibitor. |

| Kinetic Read Time | 15 - 30 minutes | Should be long enough to establish a linear reaction rate. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal-to-Background Ratio | - Insufficient enzyme or substrate concentration. - Inactive enzyme. | - Increase the concentration of Factor XIa and/or the substrate. - Use a fresh aliquot of enzyme. |

| High Well-to-Well Variability | - Inaccurate liquid handling. - Incomplete mixing. | - Calibrate and validate all liquid handling instrumentation. - Ensure thorough mixing after each reagent addition. |

| Non-linear Reaction Kinetics | - Substrate depletion. - Enzyme instability. | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the assay buffer provides optimal stability for the enzyme. |

| False Positives | - Compound autofluorescence. - Compound aggregation. | - Pre-read the compound plates for fluorescence at the assay wavelengths. - Include 0.01% Triton X-100 in the assay buffer to mitigate aggregation. |

These application notes and protocols provide a comprehensive guide for the utilization of this compound in the high-throughput screening of Factor XIa inhibitors. Adherence to these guidelines, with appropriate optimization, will enable researchers to efficiently and accurately identify novel modulators of this important therapeutic target.

Application Notes and Protocols for Measuring FXIa Kinetics with D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis has made it a significant target for the development of novel anticoagulants. Accurate measurement of FXIa enzymatic activity is paramount for screening and characterizing potential inhibitors. This document provides detailed application notes and protocols for measuring FXIa kinetics using the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro. Cleavage of this substrate by FXIa releases the highly fluorescent Rhodamine 110 (Rh110), providing a sensitive and continuous assay for enzyme activity.[1][2]

Principle of the Assay

The this compound substrate is a non-fluorescent molecule that, upon enzymatic cleavage by FXIa between the Arginine (Arg) and Rhodamine 110, liberates the fluorophore. The resulting increase in fluorescence intensity is directly proportional to the FXIa activity and can be monitored in real-time using a fluorescence plate reader. The excitation and emission maxima for Rhodamine 110 are approximately 498 nm and 521 nm, respectively.[3][4]

Data Presentation

Table 1: Kinetic Parameters for FXIa

| Parameter | Value | Substrate | Notes |

| Km | ~417 µM | S-2366 | This value is for the chromogenic substrate S-2366 and serves as a reference. The Km for this compound should be experimentally determined.[5] |

| kcat/Km | To be determined | This compound | This parameter represents the catalytic efficiency of the enzyme. |

| Optimal pH | 7.4 - 8.0 | General Serine Proteases | |

| Temperature | 37°C |

Table 2: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration |

| Human FXIa | 10 µg/mL | 0.1 - 1 nM |

| This compound | 10 mM in DMSO | 0.1 - 10 x Km |

| Assay Buffer | 1X | 1X |

| Inhibitor (for Ki determination) | 10 mM in DMSO | Variable |

Experimental Protocols

Materials and Reagents

-

Human Factor XIa (Enzyme Research Laboratories or equivalent)

-

This compound substrate (MedChemExpress or equivalent)[1][2]

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

-

DMSO (Dimethyl sulfoxide), anhydrous

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation and emission filters for ~498 nm and ~521 nm, respectively.

Protocol 1: Determination of Michaelis-Menten Constant (Km)

This protocol outlines the procedure to determine the Km of FXIa for the this compound substrate.

-

Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare Serial Dilutions of the Substrate: Perform serial dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 10, 20, 40, 80, 160, 320, 640 µM).

-

Prepare the Enzyme Solution: Dilute the Human FXIa stock solution in Assay Buffer to a final concentration of 0.2 nM. Keep the enzyme solution on ice.

-

Set up the Assay Plate:

-

Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

-

Add 50 µL of Assay Buffer to three wells to serve as a blank.

-

-

Initiate the Reaction: Add 50 µL of the 0.2 nM FXIa solution to each well containing the substrate.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes, using an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-